molecular formula C7H5BrN4OS B13157782 4-Amino-6-(2-bromofuran-3-yl)-1,3,5-triazine-2-thiol

4-Amino-6-(2-bromofuran-3-yl)-1,3,5-triazine-2-thiol

Cat. No.: B13157782
M. Wt: 273.11 g/mol
InChI Key: DSGWFLACEDWXKP-UHFFFAOYSA-N
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Description

4-Amino-6-(2-bromofuran-3-yl)-1,3,5-triazine-2-thiol is a heterocyclic compound that contains a triazine ring substituted with an amino group, a bromofuran moiety, and a thiol group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Amino-6-(2-bromofuran-3-yl)-1,3,5-triazine-2-thiol typically involves the following steps:

    Formation of the Triazine Ring: The triazine ring can be synthesized by the cyclization of appropriate precursors such as cyanuric chloride with amines under controlled conditions.

    Introduction of the Bromofuran Moiety: The bromofuran group can be introduced through a nucleophilic substitution reaction using 2-bromofuran as a starting material.

    Thiol Group Addition: The thiol group can be introduced by reacting the intermediate compound with thiourea or other sulfur-containing reagents.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

4-Amino-6-(2-bromofuran-3-yl)-1,3,5-triazine-2-thiol undergoes various types of chemical reactions, including:

    Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

    Reduction: The bromofuran moiety can be reduced to form the corresponding furan derivative.

    Substitution: The amino group can participate in nucleophilic substitution reactions to introduce different substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and nitric acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Reagents such as alkyl halides or acyl chlorides can be used for nucleophilic substitution reactions.

Major Products Formed

    Oxidation: Disulfides or sulfonic acids.

    Reduction: Reduced furan derivatives.

    Substitution: Various substituted triazine derivatives.

Scientific Research Applications

4-Amino-6-(2-bromofuran-3-yl)-1,3,5-triazine-2-thiol has several scientific research applications:

    Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Materials Science: It can be used in the development of novel materials with specific properties such as conductivity or fluorescence.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

Mechanism of Action

The mechanism of action of 4-Amino-6-(2-bromofuran-3-yl)-1,3,5-triazine-2-thiol involves its interaction with molecular targets such as enzymes or receptors. The amino and thiol groups can form hydrogen bonds or covalent bonds with target molecules, leading to changes in their activity or function. The bromofuran moiety can also participate in π-π interactions with aromatic residues in proteins.

Comparison with Similar Compounds

Similar Compounds

  • 4-Amino-6-(2-chlorofuran-3-yl)-1,3,5-triazine-2-thiol
  • 4-Amino-6-(2-methylfuran-3-yl)-1,3,5-triazine-2-thiol
  • 4-Amino-6-(2-phenylfuran-3-yl)-1,3,5-triazine-2-thiol

Uniqueness

4-Amino-6-(2-bromofuran-3-yl)-1,3,5-triazine-2-thiol is unique due to the presence of the bromofuran moiety, which can impart specific electronic and steric properties to the compound. This can influence its reactivity and interactions with other molecules, making it a valuable compound for various applications.

Properties

Molecular Formula

C7H5BrN4OS

Molecular Weight

273.11 g/mol

IUPAC Name

2-amino-6-(2-bromofuran-3-yl)-1H-1,3,5-triazine-4-thione

InChI

InChI=1S/C7H5BrN4OS/c8-4-3(1-2-13-4)5-10-6(9)12-7(14)11-5/h1-2H,(H3,9,10,11,12,14)

InChI Key

DSGWFLACEDWXKP-UHFFFAOYSA-N

Canonical SMILES

C1=COC(=C1C2=NC(=S)N=C(N2)N)Br

Origin of Product

United States

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